5,6-ジフェニルモルホリン-2-オン

概要

説明

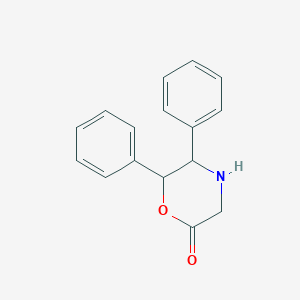

5,6-Diphenylmorpholin-2-one is a chemical compound with the molecular formula C16H15NO2 It is a morpholinone derivative characterized by the presence of two phenyl groups attached to the morpholine ring

科学的研究の応用

5,6-Diphenylmorpholin-2-one has several applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis of α-amino acids.

Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to biologically active molecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals

作用機序

Target of Action

It is known that the compound can be used as a synthon for the asymmetric synthesis of n-protected α-amino acids .

Mode of Action

The mode of action of 5,6-Diphenylmorpholin-2-one involves its use as an intermediate in the synthesis of α-amino acid derivatives . It serves as a chiral, non-racemic template for the construction of α-amino acids . The compound can be coupled with a variety of electrophiles and nucleophiles to provide optically pure α-homologated amino acids after cleavage of the chiral template .

Biochemical Pathways

The biochemical pathways affected by 5,6-Diphenylmorpholin-2-one are related to the synthesis of α-amino acids . These amino acids are found in a large number of biologically important metabolites and natural products . The compound offers great versatility for preparing structurally diverse amino acids in high optical purity .

Pharmacokinetics

It is known that the compound is quite stable to storage and handling .

Result of Action

The result of the action of 5,6-Diphenylmorpholin-2-one is the production of optically pure α-homologated amino acids . These amino acids can be used in the synthesis of several complex alkaloid natural products .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diphenylmorpholin-2-one typically involves the reaction of 2-amino-1,2-diphenylethanol with ethyl bromoacetate, followed by N-protection and ring-closure using p-toluenesulfonic acid (p-TsOH). The reaction conditions include:

Step 1: Reaction of 2-amino-1,2-diphenylethanol with ethyl bromoacetate in the presence of a base such as triethylamine in tetrahydrofuran (THF) at room temperature.

Step 2: N-protection using di-tert-butyl dicarbonate in chloroform and sodium bicarbonate solution.

Step 3: Ring-closure using p-toluenesulfonic acid to form the morpholinone ring

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

化学反応の分析

Types of Reactions: 5,6-Diphenylmorpholin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the morpholine nitrogen.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted morpholinones or phenyl derivatives.

類似化合物との比較

- 4-tert-Butoxycarbonyl-5,6-diphenylmorpholin-2-one

- 4-Cbz-5,6-diphenylmorpholin-2-one

Comparison: 5,6-Diphenylmorpholin-2-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications .

生物活性

5,6-Diphenylmorpholin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

5,6-Diphenylmorpholin-2-one belongs to a class of morpholine derivatives characterized by the presence of a morpholine ring and two phenyl groups. The general structure can be represented as follows:

The synthesis of 5,6-diphenylmorpholin-2-one typically involves the reaction of appropriate amines with cyclic carbonates or isocyanates under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, with methodologies often detailed in the literature.

Anticancer Properties

Research indicates that 5,6-diphenylmorpholin-2-one exhibits notable anticancer activity. A study demonstrated its efficacy against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The compound induces apoptosis through the activation of caspase pathways and generation of reactive oxygen species (ROS), which are critical in mediating cellular stress responses.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |

| HeLa (Cervical) | 15.0 | ROS generation leading to cell death |

| A549 (Lung) | 10.0 | Inhibition of PI3K/Akt signaling pathway |

Source: Adapted from recent studies on morpholine derivatives.

Antimicrobial Activity

In addition to its anticancer properties, 5,6-diphenylmorpholin-2-one has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, suggesting that it may serve as a potential lead compound for developing new antibiotics.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Source: Comparative analysis of antimicrobial agents.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which have been attributed to its ability to inhibit pro-inflammatory cytokine production. This mechanism may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

A notable case study involved the administration of 5,6-diphenylmorpholin-2-one in an animal model of cancer. The study reported significant tumor regression alongside minimal side effects compared to conventional chemotherapeutics. The findings underscored the compound's potential as a safer alternative in cancer therapy.

The mechanisms through which 5,6-diphenylmorpholin-2-one exerts its biological effects include:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- ROS Generation : Elevation of intracellular ROS levels that trigger oxidative stress.

- Inhibition of Key Signaling Pathways : Disruption of PI3K/Akt signaling that is crucial for cell survival and proliferation.

特性

IUPAC Name |

5,6-diphenylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPOSIZJPSDSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633390 | |

| Record name | 5,6-Diphenylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19180-79-1 | |

| Record name | 5,6-Diphenylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 5,6-Diphenylmorpholin-2-one in organic synthesis?

A1: 5,6-Diphenylmorpholin-2-one, often protected with Boc or Cbz groups, serves as a valuable chiral template for synthesizing optically pure α-amino acids [, , , , ]. Its rigid structure and chiral centers allow for stereoselective reactions, leading to the formation of enantiomerically enriched amino acids.

Q2: How is 3-Bromo-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazin-2-one synthesized and utilized?

A3: This compound, also a valuable building block, is typically synthesized by reacting the parent 5,6-diphenylmorpholin-2-one with N-Bromosuccinimide []. It acts as an electrophilic glycine equivalent, enabling the preparation of various α-substituted-α-amino acids with high enantiomeric excess [].

Q3: Are there any reported applications of 5,6-Diphenylmorpholin-2-one beyond amino acid synthesis?

A4: Yes, researchers have employed 5,6-Diphenylmorpholin-2-one derivatives in the synthesis of spirooxindole pyrrolidines []. These compounds are formed through an asymmetric [, ] dipolar cycloaddition reaction with azomethine ylides derived from the morpholin-2-one.

Q4: What are the advantages of using 5,6-Diphenylmorpholin-2-one as a chiral auxiliary compared to other methods?

A5: While a direct comparison is not provided in the research, 5,6-Diphenylmorpholin-2-one's advantages likely stem from its ability to induce high diastereoselectivity during alkylation reactions [, ]. This leads to the formation of desired enantiomers of α-amino acids with greater purity and efficiency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。